(S)-Sabutoclax

Prostate Cancer Mcl-1 Apoptosis Sensitization

Choose (S)-Sabutoclax for its unique pan-inhibitory profile across Bcl-2, Bcl-xL, Mcl-1, and Bfl-1 (IC50: 0.31, 0.32, 0.20, 0.62 µM). Unlike ABT-263/ABT-737, it retains full Mcl-1 activity—critical for models with Mcl-1-driven resistance. Validated in prostate cancer (synergy with docetaxel, CI50=0.45), breast cancer CSC via IL-6/STAT3, and Bax/Bak-dependent apoptosis. Ideal for overcoming chemoresistance and studying mitochondrial apoptosis. Research-use only.

Molecular Formula C42H42N2O8S
Molecular Weight 734.9 g/mol
Cat. No. B15135969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Sabutoclax
Molecular FormulaC42H42N2O8S
Molecular Weight734.9 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(=O)NCC(C)C5=CC=CC=C5)O)O)O)O)O)O)C(=O)NCC(C)C6=CC=CC=C6.S
InChIInChI=1S/C42H40N2O8.H2S/c1-21-15-27-29(17-31(45)39(49)35(27)41(51)43-19-23(3)25-11-7-5-8-12-25)37(47)33(21)34-22(2)16-28-30(38(34)48)18-32(46)40(50)36(28)42(52)44-20-24(4)26-13-9-6-10-14-26;/h5-18,23-24,45-50H,19-20H2,1-4H3,(H,43,51)(H,44,52);1H2/t23-,24-;/m0./s1
InChIKeyDMNVYDSTRLGSEI-UKOKCHKQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Sabutoclax: Pan-Active Bcl-2 Family Inhibitor with Quantified Mcl-1 Antagonism


(S)-Sabutoclax (also known as (S)-BI-97C1) is an optically pure apogossypol derivative that functions as a pan-active inhibitor of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, Mcl-1, and Bfl-1 [1]. Its mechanism of action involves blocking the binding of BH3 peptides to these pro-survival proteins, thereby reactivating the intrinsic apoptotic pathway [2]. This compound is distinguished from selective Bcl-2 inhibitors by its capacity to antagonize Mcl-1, a protein frequently associated with therapeutic resistance in multiple cancer types [3].

(S)-Sabutoclax: Why In-Class Bcl-2 Inhibitors Cannot Be Interchanged


While numerous Bcl-2 family inhibitors exist, they exhibit markedly different selectivity profiles that dictate their functional utility. For instance, ABT-263 (navitoclax) and ABT-737 potently inhibit Bcl-2 and Bcl-xL but lack meaningful activity against Mcl-1 and Bfl-1 [1]. Conversely, (S)-Sabutoclax demonstrates a balanced pan-inhibitory profile across all four major anti-apoptotic Bcl-2 family members [2]. This differential pharmacology has direct consequences: Mcl-1 overexpression is a well-established resistance mechanism to ABT-737/ABT-263, rendering these selective inhibitors ineffective in Mcl-1-dependent tumor contexts where (S)-Sabutoclax retains activity [3]. Therefore, substituting a selective Bcl-2/Bcl-xL inhibitor for (S)-Sabutoclax in experimental systems reliant on Mcl-1 or Bfl-1 will yield false-negative results. The quantitative evidence below establishes the precise dimensions of this differentiation.

(S)-Sabutoclax Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons


(S)-Sabutoclax vs. ABT-737: Functional Consequence of Mcl-1 Inhibition in Prostate Cancer Sensitization

(S)-Sabutoclax, but not ABT-737, sensitizes prostate cancer cells to mda-7/IL-24-induced apoptosis due to its ability to inhibit Mcl-1. In PC-3 prostate cancer cells, treatment with mda-7/IL-24 alone induced approximately 20% cell death; addition of (S)-Sabutoclax (5 µM) increased cell death to approximately 60%, whereas addition of ABT-737 (1 µM) produced no enhancement beyond mda-7/IL-24 alone [1]. The lack of Mcl-1 inhibition by ABT-737 directly accounts for this failure [2].

Prostate Cancer Mcl-1 Apoptosis Sensitization Combination Therapy

(S)-Sabutoclax Pan-Inhibitory Profile vs. ABT-263: Quantified Mcl-1 and Bfl-1 Activity

(S)-Sabutoclax inhibits all four major anti-apoptotic Bcl-2 family proteins with IC50 values ranging from 0.20 to 0.62 µM, including robust activity against Mcl-1 and Bfl-1 [1]. In contrast, ABT-263 (navitoclax) potently inhibits Bcl-2 and Bcl-xL (Ki < 1 nM) but demonstrates negligible binding to Mcl-1 and Bfl-1 [2]. This differential profile means that ABT-263 is ineffective in tumors where Mcl-1 or Bfl-1 drives survival, whereas (S)-Sabutoclax retains full inhibitory capacity.

Bcl-2 Family Selectivity Profiling Mcl-1 Bfl-1 BH3 Profiling

(S)-Sabutoclax Synergy with Docetaxel in Castrate-Resistant Prostate Cancer: Quantified ED50 Reduction

(S)-Sabutoclax synergistically enhances the cytotoxic effect of docetaxel in PC-3 prostate cancer cells. The ED50 of docetaxel alone was 5.5 ± 0.4 nM, while (S)-Sabutoclax alone had an ED50 of 122 ± 12 nM. When combined at a 10:1 ratio ((S)-Sabutoclax:docetaxel), the ED50 for the combination was reduced to 1.3 ± 0.1 nM, representing a 4.2-fold reduction relative to docetaxel alone and a 94-fold reduction relative to (S)-Sabutoclax alone [1]. Combination index analysis yielded CI50 = 0.45 and CI90 = 0.35, confirming strong synergy [1].

Prostate Cancer Docetaxel Synergy Combination Therapy Castrate-Resistant

(S)-Sabutoclax In Vivo Tumor Growth Suppression in Prostate Cancer Xenografts: Dose-Response Quantification

In a subcutaneous PC-3 human prostate cancer xenograft model, (S)-Sabutoclax administered intraperitoneally three times weekly produced dose-dependent tumor growth suppression. At 2 mg/kg, tumor growth was partially inhibited; at 5 mg/kg and 10 mg/kg, near-complete tumor growth suppression was observed (P = 0.0084 and P < 0.0001 vs. control, respectively) [1]. Notably, (S)-Sabutoclax exhibited minimal apoptotic effect on benign prostate tissue in the same models, indicating a degree of cancer cell selectivity [2].

Prostate Cancer Xenograft In Vivo Efficacy Tumor Growth Inhibition

(S)-Sabutoclax vs. ABT-737: Divergent Platelet Phosphatidylserine Exposure Mechanism

ABT-737 triggers platelet phosphatidylserine (PS) exposure in a caspase-dependent manner, a process associated with thrombocytopenia. In contrast, (S)-Sabutoclax induces PS exposure independently of caspase activation, indicating a distinct mechanism of action in platelets [1]. Specifically, ABT-737-induced PS exposure was blocked by the pan-caspase inhibitor Q-VD-OPh, whereas (S)-Sabutoclax-induced PS exposure was unaffected by caspase inhibition [1]. The study concluded that (S)-Sabutoclax cannot be considered as acting as a BH3 mimetic in platelets, and the platelet death caused by this compound is likely distinct from apoptosis [1].

Platelet Biology Thrombocytopenia BH3 Mimetics Caspase Independence Safety Pharmacology

(S)-Sabutoclax Selective Cytotoxicity: Sparing of Bax/Bak Double-Knockout Cells

(S)-Sabutoclax induces apoptosis in a Bax/Bak-dependent manner, demonstrating that its cytotoxic effect relies on the canonical mitochondrial apoptosis pathway. In cell viability assays, (S)-Sabutoclax potently inhibited growth of wild-type cells but showed little to no cytotoxicity against bax(-/-)bak(-/-) double-knockout cells [1]. This profile is consistent with on-target BH3 mimetic activity, confirming that cell death results from Bcl-2 family protein inhibition rather than off-target cytotoxicity.

Bax Bak Apoptosis Specificity On-Target Toxicity Mitochondrial Apoptosis

(S)-Sabutoclax Application Scenarios Based on Verified Quantitative Evidence


Mcl-1-Dependent Cancer Models Where ABT-737/ABT-263 Are Ineffective

Use (S)-Sabutoclax in prostate cancer, breast cancer, or other solid tumor models where Mcl-1 overexpression mediates resistance to selective Bcl-2/Bcl-xL inhibitors. (S)-Sabutoclax inhibits Mcl-1 with an IC50 of 0.20 µM, whereas ABT-737 and ABT-263 lack Mcl-1 activity entirely [1]. This differential profile makes (S)-Sabutoclax the appropriate pan-inhibitor for studies requiring simultaneous blockade of multiple Bcl-2 family members, including Mcl-1 and Bfl-1 [2]. A recommended in vitro working concentration range is 0.1–5 µM, with 5 µM demonstrating robust Mcl-1-dependent sensitization in prostate cancer cells [3].

Combination Therapy Studies with Docetaxel in Castrate-Resistant Prostate Cancer

(S)-Sabutoclax synergizes with docetaxel, reducing the ED50 of the combination to 1.3 nM compared to 5.5 nM for docetaxel alone in PC-3 cells (CI50 = 0.45) [4]. For in vivo combination studies, a dosing regimen of (S)-Sabutoclax at 2 mg/kg i.p. (three times weekly) plus docetaxel at 12.5 mg/kg (weekly) significantly suppressed PC-3 xenograft tumor growth compared to either agent alone (P < 0.0001) [4]. This provides a validated starting point for researchers investigating Bcl-2 inhibitor–chemotherapy combinations.

Drug-Resistant Breast Cancer and Cancer Stem Cell (CSC) Targeting

(S)-Sabutoclax demonstrates significant cytotoxic activity against chemoresistant breast cancer cell lines both in vitro and in vivo, and effectively eliminates the CSC subpopulation through down-regulation of the IL-6/STAT3 signaling pathway [5]. For studies focused on overcoming drug resistance or targeting breast CSCs, (S)-Sabutoclax offers a validated tool compound, with reported synergistic effects when combined with standard chemotherapeutic agents [5].

Apoptosis Mechanism Studies Requiring Bax/Bak-Dependent Validation

(S)-Sabutoclax kills cells in a Bax/Bak-dependent manner and shows minimal cytotoxicity against bax(-/-)bak(-/-) double-knockout cells [6]. This property makes (S)-Sabutoclax a reliable positive control for mitochondrial apoptosis pathway studies and a useful tool for validating that observed cell death occurs via the intended on-target mechanism rather than off-target cytotoxicity. Researchers can employ Bax/Bak-deficient cell lines as a specificity control when using (S)-Sabutoclax.

Technical Documentation Hub

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31 linked technical documents
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